benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate involves several steps, including acylation, cyclization, and alkylation. For instance, the synthesis of a related molecule, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was achieved through a method that involved the crystallization from acetonitrile . Another related compound, (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, was synthesized through a key resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . These methods highlight the complexity and the precision required in the synthesis of such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and other spectroscopic methods. For example, the compound from the first paper crystallizes in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell . The molecular structure often includes planar and parallel fragments, as seen in related compounds, which are linked through various bridges . The precise molecular structure is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are optimized for efficiency and yield. The reaction conditions are carefully controlled to achieve high enantiopurity, as demonstrated in the synthesis of the key intermediate of Aprepitant . The chemical reactions often involve acyl chlorination, coupling, and cyclization steps, as seen in the synthesis of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and morpholine rings contributes to the unique properties of these molecules. The compounds exhibit various degrees of biological activity, such as inhibitory activity against hepatitis B virus and antitumor activities . Additionally, some of these compounds have shown moderate antibacterial and antifungal activities .
Case Studies and Biological Activity
Case studies involving these compounds often focus on their biological activity. For instance, the compound from the first paper was evaluated as a potential inhibitor of hepatitis B, showing nanomolar inhibitory activity in vitro . Another study synthesized a series of novel thiazolidin-4-one derivatives and tested them for antimicrobial activity, finding moderate in vitro activities against tested microorganisms . These studies are crucial for understanding the potential therapeutic applications of these compounds.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study highlights the synthesis of derivatives related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate and their testing for antimicrobial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Intermediate in Antitumor Drugs
- Another research paper describes the synthesis of a compound closely related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate, which serves as an important intermediate in many antitumor drugs, particularly small molecular inhibitors (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).
Potential Treatment for SARS-CoV-2
- A study exploring the potential of various compounds against SARS-CoV-2 identified benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate as a component that can bind to both the ACE2 receptor and the viral main protease. This indicates its potential for SARS-CoV-2 treatment (Zhang, Shen, Yan, Wang, & Cheng, 2020).
Synthesis and Evaluation of Derivatives
- Research on the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including those related to the target compound, revealed their inhibition of c-Src kinase and their evaluation in inhibiting cell proliferation of various carcinoma cells (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Anti-Microbial Activity of Fluorinated Compounds
- A study on the synthesis of fluorinated benzothiazolo imidazole compounds, closely related to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate, showed promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Synthesis of Key Intermediate for Antibacterial Agent
- Research on the synthesis of a key intermediate for Linezolid, an antibacterial agent, involved the creation of a compound structurally similar to benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate (Yun & Chang-jiang, 2005).
Larvicidal Activity of Pyrimidine Derivatives
- A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl, related to the target compound, reported significant larvicidal activity against larvae (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVWPQLBCYBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153822 | |
Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate | |
CAS RN |
168828-71-5 | |
Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.